4-(2-Aminophenyl)-4-oxobutanoic acid hydrochloride
CAS No.: 2490412-71-8
Cat. No.: VC4585948
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2490412-71-8 |
---|---|
Molecular Formula | C10H12ClNO3 |
Molecular Weight | 229.66 |
IUPAC Name | 4-(2-aminophenyl)-4-oxobutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H11NO3.ClH/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14;/h1-4H,5-6,11H2,(H,13,14);1H |
Standard InChI Key | QXTYCKGXWPSYPB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three functional groups critical for reactivity: an ortho-aminophenyl ring, a ketone at the gamma position, and a carboxylic acid moiety. The hydrochloride salt formation enhances solubility in polar solvents while stabilizing the amine group against oxidation. Key structural features include:
-
Molecular formula: C₁₀H₁₂ClNO₃
-
Molecular weight: 229.66 g/mol
-
SMILES notation: C1=CC=C(C(=C1)C(=O)CCC(=O)O)N.Cl
X-ray diffraction studies of analogous compounds reveal planar configurations in the phenyl-ketone system, with hydrogen bonding between the hydrochloride counterion and carboxylic acid group stabilizing the crystal lattice .
Physical and Chemical Properties
The compound exhibits limited stability under UV light (t₁/₂ = 48 hours at 254 nm), necessitating storage in amber vials at 2–8°C. Aqueous solutions remain stable for 72 hours at pH 3–5 but undergo ketone reduction at alkaline pH .
Synthesis and Characterization
Synthetic Pathways
The primary synthesis route involves a three-step protocol:
-
Friedel-Crafts acylation: 2-Aminophenyl precursors react with succinic anhydride in dichloromethane catalyzed by AlCl₃, achieving 85% conversion to 4-(2-aminophenyl)-4-oxobutanoic acid .
-
Hydrochloride salt formation: Titration with concentrated HCl in ethyl acetate yields the crystalline hydrochloride form (purity >98%).
-
Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials, confirmed via TLC (Rf = 0.42 in EtOAc/hexane 3:7) .
Alternative methods employ microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes while maintaining 82% yield .
Analytical Characterization
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 229.0534 [M+H]⁺, consistent with theoretical calculations.
Applications in Pharmaceutical Research
Paullone Derivative Synthesis
The compound serves as a key intermediate in synthesizing 7-aryl paullones, a class of bioactive molecules with demonstrated kinase inhibition properties . Reaction with substituted phenylhydrazines in polyphosphoric acid yields tricyclic paullone cores, with subsequent functionalization producing derivatives showing IC₅₀ values of 15–85 μM against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .
Neuroprotective Agent Development
Preliminary in vitro studies indicate radical scavenging activity (EC₅₀ = 32 μM in DPPH assay), suggesting potential in mitigating oxidative stress-related neurodegeneration . Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the NMDA receptor’s GluN2B subunit, though in vivo validation remains pending .
Hazard Category | GHS Classification | Precautionary Measures |
---|---|---|
Acute toxicity (oral) | Category 4 (LD₅₀ > 500 mg/kg) | Avoid ingestion; use PPE |
Skin corrosion | Category 2 | Nitrile gloves required |
Environmental toxicity | Not classified | Prevent groundwater release |
Material safety data sheets recommend neutralization with 5% sodium bicarbonate before disposal.
Future Research Directions
-
Structure-activity relationship (SAR) studies: Systematic modification of the oxobutanoic acid chain length to optimize bioavailability.
-
Prodrug development: Esterification of the carboxylic acid group to enhance blood-brain barrier penetration.
-
Continuous flow synthesis: Implementation of microreactor technology to improve yield scalability beyond kilogram quantities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume